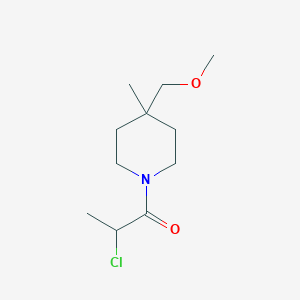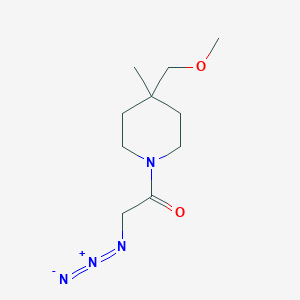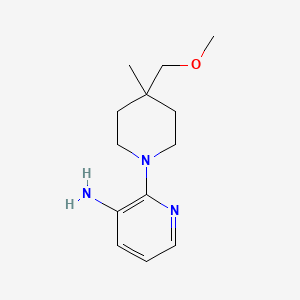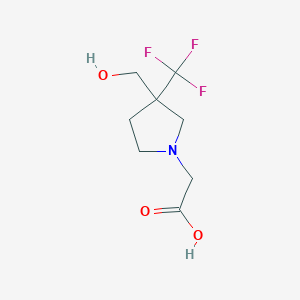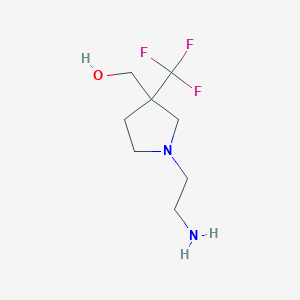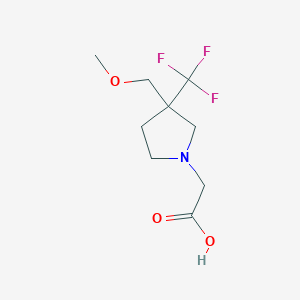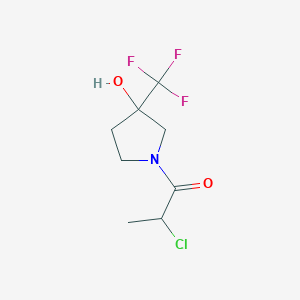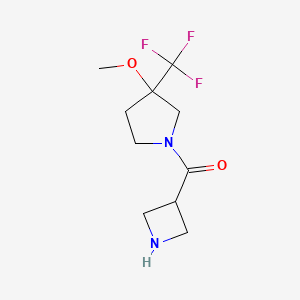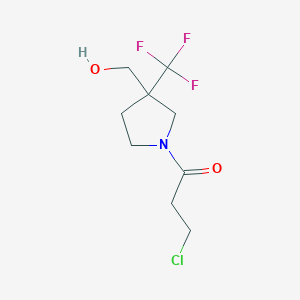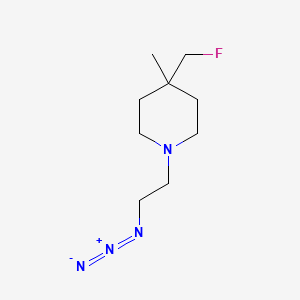
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine is a useful research compound. Its molecular formula is C8H15F3N2O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine and its derivatives are integral in synthesizing a wide range of biologically significant molecules, including pyrroles, pyrrolines, and pyrrolidines. These compounds are foundational for developing pharmaceuticals, dyes, and solvents due to their structural versatility and reactivity. For instance, the condensation of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate leads to derivatives that, upon reacting with primary amines, form compounds with potential application in medicinal chemistry due to their structural features and the presence of the trifluoromethyl group, which often imparts unique biological properties (Pryadeina et al., 2007).
Bioactive Molecule Synthesis
The synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from precursors including 1-(3-methylthiobut-1-phenyl)pyrrolidine underlines the role of such compounds in creating molecules with significant agricultural applications. This particular synthesis showcases the utility of trifluoromethylated pyrrolidines in assembling complex molecules that can serve as agrochemicals, highlighting the impact of fluorinated compounds in developing new pesticides or herbicides with enhanced activity and stability (Lan Zhi-li, 2011).
Medicinal Chemistry and Drug Design
4-(Trifluoromethyl)pyrrolidines, with various substituents, have been synthesized for potential medicinal applications. These compounds, synthesized through 1,3-dipolar cycloaddition reactions, exhibit the trifluoromethyl group's characteristic influence, increasing molecular lipophilicity and stability, making them suitable candidates for drug development. Their structural diversity allows for the exploration of new pharmacophores in the search for drugs with improved efficacy and selectivity (Markitanov et al., 2016).
Advanced Material Synthesis
Pyrrolidine derivatives are not limited to pharmaceutical applications but also extend to materials science. Polypyrroles, for example, form highly stable, electrically conducting films suitable for various technological applications, from electronics to smart materials. The presence of the trifluoromethyl group in these structures can modify the electronic properties of these polymers, potentially leading to materials with unique conductive properties and chemical resistance (Anderson & Liu, 2000).
Propriétés
IUPAC Name |
3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O/c1-2-14-6-7(8(9,10)11)3-4-13(12)5-7/h2-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGNAMGKUSTMGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
